molecular formula C30H30N4O2 B2838164 N-benzyl-2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]acetamide CAS No. 1189447-59-3

N-benzyl-2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]acetamide

Cat. No.: B2838164
CAS No.: 1189447-59-3
M. Wt: 478.596
InChI Key: GCQNZOYFCUFXMI-UHFFFAOYSA-N
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Description

The compound N-benzyl-2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]acetamide (referred to as the "target compound" hereafter) is a pyrido[3,4-d]pyrimidine derivative featuring a tetrahydropyrido core fused with a pyrimidin-4-one ring. Key structural elements include:

  • Two benzyl substituents at positions N-7 and the acetamide side chain.
  • A 4-methylphenyl group at position C-2.

This scaffold is notable for its fused bicyclic system, which is often associated with diverse biological activities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name

N-benzyl-2-[7-benzyl-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N4O2/c1-22-12-14-25(15-13-22)29-32-27-20-33(19-24-10-6-3-7-11-24)17-16-26(27)30(36)34(29)21-28(35)31-18-23-8-4-2-5-9-23/h2-15H,16-21H2,1H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQNZOYFCUFXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CCN(C3)CC4=CC=CC=C4)C(=O)N2CC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]acetamide is a complex organic compound belonging to the pyrido[3,4-d]pyrimidinone family. This compound has garnered attention in various fields of scientific research due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by multiple aromatic rings and functional groups that contribute to its biological activity. The IUPAC name reflects its intricate structure:

IUPAC Name 2[7benzyl2(4methylphenyl)4oxo6,8dihydro5Hpyrido[3,4d]pyrimidin3yl]N(4methylphenyl)acetamide\text{IUPAC Name }2-[7-benzyl-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide

Anticancer Properties

Research indicates that compounds within the pyrido[3,4-d]pyrimidine class exhibit significant anticancer activity. For instance:

  • In Vitro Studies : Compounds similar to N-benzyl-2-[7-benzyl-2-(4-methylphenyl)-4-oxo...] have been evaluated against various cancer cell lines. For example:
    • A study demonstrated that derivatives of pyrido[3,4-d]pyrimidines showed potent antiproliferative effects on colorectal cancer (HCT116) cells with IC50 values ranging from 26.75 μg/mL to 28.85 μg/mL .
    • Morphological analysis revealed significant changes in treated cells compared to controls.
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of specific kinases or receptors that are overexpressed in cancer cells. For example:
    • Some derivatives target the EPH family of proteins involved in tumor progression .

Other Biological Activities

Besides anticancer properties, N-benzyl-2-[7-benzyl-2-(4-methylphenyl)-4-oxo...] may exhibit other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that similar compounds have shown antimicrobial properties against various pathogens.

Table 1: Summary of Biological Activities

Compound NameActivity TypeTarget/MechanismIC50 Value (μg/mL)Reference
N-benzyl...AnticancerColorectal cancer (HCT116)26.75 - 28.85
Similar DerivativeAntimicrobialVarious pathogensNot specified
Another DerivativeKinase InhibitionEPH familyNot specified

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

The target compound’s pyrido[3,4-d]pyrimidine core distinguishes it from analogs with alternative fused-ring systems:

Compound Name / Source Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Pyrido[3,4-d]pyrimidin-4-one N7-benzyl, C2-(4-methylphenyl), acetamide side chain ~525.61 (calculated)
Compound 24 Thieno[2,3-d]pyrimidin-4-one N7-methyl, C2-phenylamino, acetamide side chain 369.44
Compound in Benzothieno[2,3-d]pyrimidin-4-one C3-(4-ethoxyphenyl), sulfanyl group, N-(4-methylphenyl)acetamide ~493.62 (calculated)
Compound in Thieno[3,2-d]pyrimidin-4-one C7-phenyl, N3-(2-chloro-4-methylphenyl)acetamide 409.89

Key Observations:

  • Pyrido vs.
  • Substituent Effects : The target compound’s dual benzyl groups enhance lipophilicity, while analogs with sulfanyl () or chloro substituents () may exhibit varied metabolic stability .

Functional Group Variations

Acetamide Side Chain

The acetamide moiety is a common feature across analogs but differs in substitution:

  • Target Compound : N-benzyl acetamide.
  • : N-(2,5-dimethylphenyl) acetamide, with steric hindrance from methyl groups .
Aromatic Substituents
  • The 4-methylphenyl group at C-2 in the target compound contrasts with the phenylamino group in Compound 24 and the 4-ethoxyphenyl group in . These modifications influence π-π stacking and hydrophobic interactions.

Spectroscopic and Physicochemical Data

Property Target Compound Compound 24 Compound
1H NMR Data not provided δ 2.10 (COCH3), 7.37–7.47 (Ar-H) Data not provided
IR (C=O stretch) ~1700 cm⁻¹ (estimated) 1730 cm⁻¹ ~1700 cm⁻¹ (estimated)
Molecular Weight ~525.61 369.44 409.89
Solubility Likely low (lipophilic substituents) Moderate (polar NH group) Low (Cl substituent)

Q & A

Q. What are the key synthetic steps and analytical methods for synthesizing N-benzyl-2-[...]acetamide?

The synthesis typically involves multi-step organic reactions starting with precursors containing pyrido[3,4-d]pyrimidine and benzyl-acetamide moieties. Key steps include:

  • Cyclization of pyrimidine intermediates under reflux conditions using solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
  • Coupling reactions to introduce benzyl and 4-methylphenyl substituents, often catalyzed by palladium complexes or bases like triethylamine .
  • Purification via column chromatography or recrystallization.

Analytical characterization relies on:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent orientation .
  • HPLC for purity assessment (>95% purity threshold) .
  • Mass spectrometry (MS) to verify molecular weight and fragmentation patterns .

Q. How is the biological activity of this compound assessed in preclinical studies?

Biological evaluation focuses on in vitro assays :

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric methods .
  • Cell viability assays : Assess cytotoxicity via MTT or resazurin assays in cancer cell lines .
  • Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with biological targets .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Optimization strategies include:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while DCM improves reaction kinetics for coupling steps .
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions during sensitive steps like amide bond formation .
  • Catalyst selection : Pd(PPh₃)₄ improves cross-coupling efficiency compared to Pd(OAc)₂ in arylations .

Example optimization table :

StepParameterOptimal ConditionYield ImprovementReference
CyclizationSolventDMF, 80°C75% → 88%
BenzylationCatalystPd(PPh₃)₄60% → 82%

Q. How should researchers address contradictory data in reported reaction pathways?

Contradictions (e.g., divergent regioselectivity in cyclization) can be resolved through:

  • Computational modeling : Density functional theory (DFT) calculations predict favored transition states .
  • Isotopic labeling : ¹³C-labeled precursors track reaction pathways via NMR .
  • Comparative studies : Replicate conflicting protocols under controlled conditions to identify critical variables (e.g., trace water content in solvents) .

Q. What advanced techniques elucidate the compound’s mechanism of action?

  • X-ray crystallography : Resolve 3D structures of the compound bound to target proteins (e.g., kinase domains) .
  • Molecular dynamics simulations : Predict binding stability and conformational changes over time .
  • Metabolomics : LC-MS/MS profiles identify downstream metabolites in cellular models .

Q. What structural modifications enhance solubility or pharmacokinetic properties?

Strategies include:

  • Polar substituents : Introduce hydroxyl or amine groups to improve aqueous solubility .
  • Prodrug approaches : Mask acetamide groups with ester prodrugs for enhanced bioavailability .
  • Heteroatom substitution : Replace pyrido[3,4-d]pyrimidine oxo groups with thioethers to modulate logP values .

Example SAR table :

ModificationSolubility (mg/mL)Bioactivity (IC₅₀, nM)Reference
Parent compound0.12250
Hydroxyl derivative0.45180
Thioether analog0.30210

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